2,3-Dichloro-4-(2-methylpropoxy)phenol
Description
2,3-Dichloro-4-(2-methylpropoxy)phenol (CAS: 1881329-40-3) is a chlorinated phenolic compound featuring a 2-methylpropoxy (isobutoxy) substituent at the 4-position and chlorine atoms at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂Cl₂O₂, with a molecular weight of 235.11 g/mol (calculated).
Properties
IUPAC Name |
2,3-dichloro-4-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-6(2)5-14-8-4-3-7(13)9(11)10(8)12/h3-4,6,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARVPSOGTGPKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=C(C=C1)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(2-methylpropoxy)phenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the 2-methylpropoxy group. One common method is the reaction of 2,3-dichlorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dichloro-4-(2-methylpropoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(2-methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenolic group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dechlorinated phenols or modified phenolic compounds.
Substitution: Phenolic compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-4-(2-methylpropoxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atoms and 2-methylpropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2,3-Dichloro-4-(2-methylpropoxy)phenol, differing primarily in substituent groups or functional moieties. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
- Target Compound vs. Benzimidazole Derivative (CAS 948-71-0):
The substitution of the 4-isobutoxy group with a benzimidazole-sulfanyl moiety in Hydroxytriclabendazole introduces significant steric bulk and enhances hydrogen-bonding capacity, likely improving its binding to parasitic enzymes (e.g., helminth tubulin) . In contrast, the smaller isobutoxy group in the target compound may favor membrane permeability.
Physical-Chemical Properties
- Polarity and Solubility: The boronate ester in CAS 1612184-06-1 reduces acidity (predicted pKa: 7.23) compared to typical phenols (pKa ~9–10), enhancing stability in aqueous environments . The target compound’s isobutoxy group likely lowers water solubility relative to hydroxypropoxy analogs .
- Thermal Stability: Benzimidazole-containing derivatives (e.g., CAS 948-71-0) exhibit higher thermal stability due to aromatic heterocyclic systems, whereas the target compound’s aliphatic isobutoxy chain may lower decomposition temperatures .
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